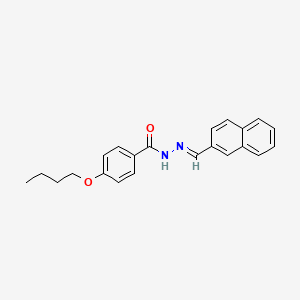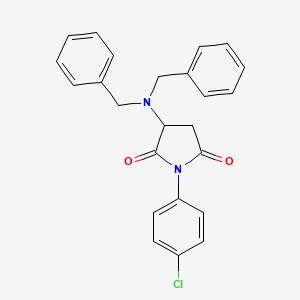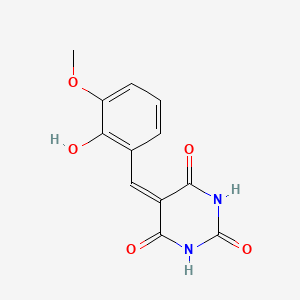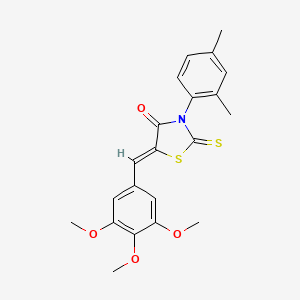![molecular formula C16H22N2O4 B3868090 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B3868090.png)
2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol
Vue d'ensemble
Description
2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol, also known as DMQDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol is not yet fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the upregulation of antioxidant enzymes and the protection of cells against oxidative stress. 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes. 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol has also been shown to protect cells from oxidative stress and to improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol in lab experiments is its well-characterized mechanism of action and its ability to exhibit a range of biochemical and physiological effects. However, one limitation of using 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol. One area of investigation could be the development of more potent derivatives of this compound that exhibit enhanced neuroprotective properties. Another potential direction could be the investigation of 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol's effects on other signaling pathways within cells, such as the mTOR pathway. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol has been studied extensively for its potential applications in scientific research. One of the most promising areas of investigation has been in the field of neuroscience, where 2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol has been shown to exhibit neuroprotective effects. This compound has been shown to protect neurons from oxidative stress and excitotoxicity, both of which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[(5,8-dimethoxy-4-methylquinolin-2-yl)-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11-10-14(18(6-8-19)7-9-20)17-16-13(22-3)5-4-12(21-2)15(11)16/h4-5,10,19-20H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJRZZCLMZPISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N(CCO)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[(5,8-Dimethoxy-4-methyl-2-quinolinyl)imino]diethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3868009.png)
![2-(dimethylamino)ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3868012.png)


![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3868029.png)
![4-[2-(4-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3868030.png)



![5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B3868092.png)
![2-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3868103.png)

![2-{[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]amino}butanoic acid](/img/structure/B3868118.png)
